

Comparative Docking Analysis of 1,3-Benzoxazole Derivatives Against Key Protein Targets

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Compound of Interest

Compound Name: *1,3-Benzoxazol-4-amine*

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A comprehensive guide for researchers and drug development professionals summarizing the molecular docking performance of 1,3-benzoxazole derivatives against various therapeutic protein targets. This report includes a compilation of binding affinities, detailed experimental protocols, and visual representations of associated signaling pathways and experimental workflows.

The 1,3-benzoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.^{[1][2][3][4]} Molecular docking studies are crucial computational techniques that predict the binding interactions between these derivatives (ligands) and their protein targets, providing insights into their mechanism of action and guiding further drug development.^{[1][5]} This guide provides a comparative overview of docking studies performed on 1,3-benzoxazole derivatives against several key protein targets.

Quantitative Docking Data Summary

The following table summarizes the reported docking scores and binding affinities of various 1,3-benzoxazole derivatives against their respective protein targets. Lower docking scores generally indicate a higher binding affinity.

Derivative Type	Target Protein	Docking Score (kcal/mol) / IC50 (μM)	Key Interactions / Remarks
Benzoxazole derivatives	DNA Gyrase	-6.687 to -6.388	The molecules showed favorable interactions with the target protein.[6]
Benzoxazole-based oxazole derivatives	Acetylcholinesterase	IC50: 0.90 ± 0.05 to 35.20 ± 0.70	Interactions observed with key residues including Trp286, Phe297, Tyr124, Tyr337, Phe338, and Tyr342.[7]
Benzoxazole-based oxazole derivatives	Butyrylcholinesterase	IC50: 1.10 ± 0.10 to 37.70 ± 0.60	Alkyl interactions with Tyr347 and Tyr341, and a carbon-hydrogen bond with Val294 were noted.[7]
Benzoxazole linked 1,3,4-oxadiazoles	Tubulin	IC50: 0.11 ± 0.02 to 0.93 ± 0.034	Stabilized by hydrogen bonds and π-π interactions.[8]
5-amino-2-(4-substitutedphenyl/benzyl)benzoxazoles	InhA (M. tuberculosis)	MIC: 8 μg/mL	Compounds exhibited significant antimycobacterial activity.[9]

Experimental Protocols

The methodologies employed in the cited docking studies generally follow a standardized workflow, as outlined below.

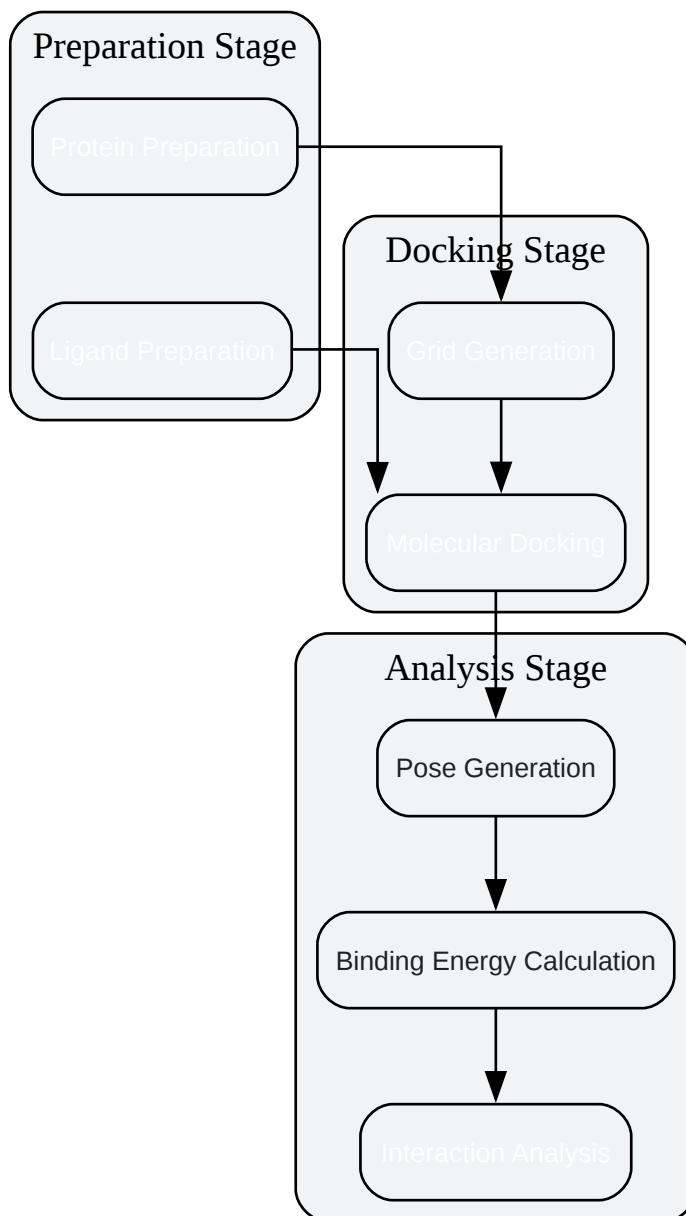
Molecular Docking Protocol for Benzoxazole Derivatives with VEGFR-2

A representative protocol for docking benzoxazole derivatives against the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy, is as follows:[5]

- Protein Preparation: The three-dimensional crystal structure of VEGFR-2 (e.g., PDB ID: 1YWN) is obtained from the Protein Data Bank.[5] All heteroatoms, including the co-crystallized ligand, water molecules, and ions, are removed from the protein structure. Polar hydrogen atoms and Gasteiger charges are then added to the receptor.[5]
- Ligand Preparation: The 2D structures of the 1,3-benzoxazole derivatives are drawn using chemical drawing software and converted to 3D structures. Energy minimization is performed using a suitable force field.
- Grid Generation: A grid box is defined around the active site of the protein to encompass the binding pocket.
- Docking Simulation: Molecular docking is performed using software such as AutoDock.[5] The Lamarckian genetic algorithm is commonly employed for searching the conformational space of the ligand within the active site. The simulations are typically run for a set number of energy evaluations to obtain various binding poses.[5]
- Analysis of Results: The resulting docked conformations are clustered and ranked based on their binding free energies. The pose with the lowest binding energy is selected for further analysis of the interactions between the ligand and the protein residues.[5]

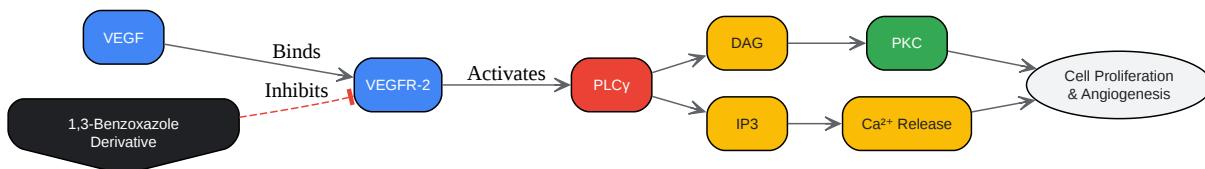
Visualizing the Workflow and Signaling Pathways

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.



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Caption: A generalized workflow for molecular docking studies.



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Caption: The VEGFR-2 signaling pathway and the inhibitory action of 1,3-benzoxazole derivatives.

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